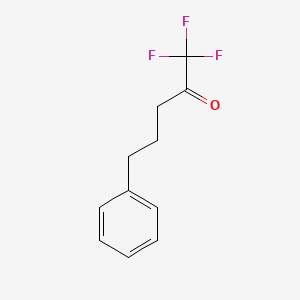

1,1,1-trifluoro-5-phenylpentan-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11F3O |

|---|---|

Molecular Weight |

216.20 g/mol |

IUPAC Name |

1,1,1-trifluoro-5-phenylpentan-2-one |

InChI |

InChI=1S/C11H11F3O/c12-11(13,14)10(15)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |

InChI Key |

PBHMYMRZIGUBDL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 1,1,1 Trifluoro 5 Phenylpentan 2 One

Direct Synthesis Approaches

Direct synthesis approaches focus on the conversion of a closely related precursor to the target ketone in a single key step.

A primary direct route to α-trifluoromethyl ketones is the oxidation of their corresponding secondary alcohols. thieme.de In the case of 1,1,1-trifluoro-5-phenylpentan-2-one, the immediate precursor would be 1,1,1-trifluoro-5-phenylpentan-2-ol. However, the oxidation of such alcohols presents a challenge due to the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group, which increases the activation barrier for the reaction. thieme.de

Traditional oxidation methods are often inefficient for this transformation. thieme.de A successful methodology involves the use of a nitroxide catalyst with potassium persulfate serving as the terminal oxidant. bohrium.comresearchgate.netthieme-connect.comconicet.gov.ar This approach has proven effective for a range of aromatic, heteroaromatic, and conjugated alcohol substrates. bohrium.comthieme-connect.comconicet.gov.ar

Table 1: Oxidation of Secondary Alcohols to Ketones

| Precursor | Product | Catalyst System | Key Feature |

|---|

Researchers have developed novel oxidative strategies to efficiently synthesize α-trifluoromethyl ketones. One such system employs a catalytic amount of a nitroxide, with potassium persulfate as the terminal oxidant. bohrium.comthieme-connect.comconicet.gov.ar This method is noted for being a cleaner, "green" oxidation approach. thieme.de The utility of this catalytic system is broad, as it can also be applied to the oxidation of non-fluorinated secondary alcohols, thereby increasing its versatility. thieme.debohrium.comthieme-connect.comconicet.gov.ar

Another approach involves 2,2,6,6‐tetramethylpiperidine‐4‐acetamido‐hydroxyammonium tetrafluoroborate (B81430) as a catalyst in conjunction with sodium hypochlorite (B82951) pentahydrate as the terminal oxidant. researchgate.net This system can be used to access aryl α‐trifluoromethyl ketones. researchgate.net Additionally, o-iodoxybenzoic acid (IBX) has been used under mild conditions to oxidize trifluoromethyl alcohols to the desired ketones. researchgate.net

Precursor-Based Synthetic Routes

These routes involve the construction of the carbon skeleton of this compound from smaller, functionalized precursors.

1,1,1-Trifluoro-2-iodoethane is a key fluorinated building block due to the influence of the electron-withdrawing trifluoromethyl group on the adjacent carbon-iodine bond. This compound can undergo lithiation with two equivalents of lithium diisopropylamide (LDA) at low temperatures to form 2,2-difluoro-1-iodovinyllithium. nii.ac.jp This intermediate can then react with aldehydes or ketones. nii.ac.jp For the synthesis of this compound, a potential precursor could be an aldehyde that, upon reaction with the vinyllithium (B1195746) species and subsequent transformations, would yield the target ketone.

α-Trifluoromethyl ketones are considered valuable building blocks for creating more complex fluorinated compounds. thieme.de The synthesis of these ketones often relies on the use of specific fluorinated building blocks. 1,1,1-Trifluoro-2-iodoethane is a commercially available and environmentally friendly starting material that serves as a versatile reagent in this context. nii.ac.jp Its utility stems from the ability to generate reactive intermediates that can be incorporated into larger molecules. nii.ac.jp Other related building blocks include 1,1,1-Trifluoro-5-hydroxy-2-pentanone and 1,1,1-Trifluoro-5-bromo-2-pentanone. biosynth.comnih.gov

Catalytic Methods in this compound Synthesis

Catalytic strategies offer efficient and selective routes to trifluoromethyl ketones, often minimizing waste and allowing for the synthesis of complex chiral molecules. These methods can be broadly categorized into asymmetric synthesis via aldol (B89426) reactions, metal-catalyzed couplings, and organocatalytic transformations.

The aldol reaction is a powerful carbon-carbon bond-forming reaction. In the context of synthesizing trifluoromethylated compounds, the enantioselective aldol reaction using trifluoromethyl ketones as electrophiles is one of the most direct approaches to creating chiral tertiary alcohols, which can be precursors to or derivatives of ketones like this compound. acs.org

The direct cross-aldol reaction between a methyl ketone and a trifluoromethyl ketone is an efficient strategy in terms of atom economy. rsc.org For the synthesis of a precursor to this compound, this could involve the reaction of a trifluoromethyl ketone electrophile with an enolate derived from a ketone such as 4-phenylbutan-2-one.

Key developments in this area include:

Chiral Auxiliary-Controlled Reactions: An asymmetric acetate (B1210297) aldol reaction has been developed using a chiral auxiliary derived from (1S,2R)-1-amino-2-indanol. acs.orgresearchgate.net The lithium enolate of the chiral acetate reacts with a trifluoromethyl ketone to produce aldol adducts with good diastereoselectivity. acs.org

Organocatalytic Aldol Reactions: Proline and its derivatives have been shown to catalyze direct asymmetric aldol reactions. For instance, proline can catalyze the reaction between α-trifluoromethyl ketones and other ketones, although enantioselectivity can be moderate. nih.gov More sophisticated bifunctional organocatalysts, such as Takemoto-type thiourea (B124793) catalysts, have been successfully used in enantioselective cross-aldol reactions of aryl ketones with trifluoromethyl ketone hydrates, achieving high yields and enantioselectivities. rsc.orgrsc.org

Biomimetic Catalysis: Inspired by enzymatic processes, chiral N-methyl pyridoxal (B1214274) has been used as a catalyst in the asymmetric aldol reaction of glycinates and trifluoromethyl ketones. This biomimetic approach activates both reactants simultaneously, leading to high efficiency and stereoselectivity under mild conditions. nih.gov

The table below summarizes representative catalyst systems used in asymmetric aldol reactions for the synthesis of chiral trifluoromethylated compounds.

| Catalyst Type | Example Catalyst | Reactants | Product Type | Yield/Selectivity | Ref |

| Chiral Auxiliary | Acetate derived from (1S,2R)-1-amino-2-indanol | Lithium enolate of chiral acetate + Trifluoromethyl ketone | Aldol Adduct | 95% assay yield, 78:22 dr | acs.org |

| Organocatalyst | Proline | α-Trifluoromethyl ketone + Acetone | Aldol Adduct | Excellent yields, up to 64% ee | nih.gov |

| Bifunctional Organocatalyst | Takemoto-type Thiourea | Aryl ketone + Heteroaromatic trifluoromethyl ketone hydrate | α-Trifluoromethyl Tertiary Alcohol | Good to high yields and enantioselectivities | rsc.orgrsc.org |

| Biomimetic Catalyst | Chiral N-methyl pyridoxal | Glycinate + Trifluoromethyl ketone | β-Trifluoromethyl-β-hydroxy-α-amino-acid ester | 55-82% yield, >20:1 dr, 99% ee | nih.gov |

Metal catalysts are instrumental in various transformations that can yield trifluoromethyl ketones. These methods often involve the coupling of a trifluoromethyl source with a suitable organic precursor.

Recent advances include:

Palladium-Catalyzed Coupling: A palladium-catalyzed reaction between (het)aryl boronic acids and N-phenyl-N-tosyltrifluoroacetamide has been developed to produce trifluoromethyl ketones in very good yields. This method demonstrates good tolerance for various functional groups. organic-chemistry.org

Copper-Mediated Trifluoromethylation: The trifluoromethylation of aldehydes using (bpy)Cu(CF₃)₃ can produce trifluoromethyl ketones. The proposed mechanism involves the Cu(II)-mediated trifluoromethylation of acyl radicals. organic-chemistry.org

Nucleophilic Trifluoromethylation of Esters: A straightforward method for synthesizing trifluoromethyl ketones involves the nucleophilic trifluoromethylation of readily available methyl esters using fluoroform (HCF₃) as the trifluoromethyl source. beilstein-journals.orgnih.govbeilstein-journals.org A combination of fluoroform and potassium bis(trimethylsilyl)amide (KHMDS) in triglyme (B29127) is effective for this transformation, accommodating a range of aromatic and aliphatic esters. beilstein-journals.orgbeilstein-journals.org This approach could be applied to a corresponding ester precursor to generate this compound.

The following table details examples of metal-catalyzed or mediated reactions for synthesizing trifluoromethyl ketones.

| Metal/Catalyst | Trifluoromethyl Source | Substrate | Product | Key Features | Ref |

| Palladium Catalyst | N-phenyl-N-tosyltrifluoroacetamide | (Het)aryl boronic acids | Aryl Trifluoromethyl Ketone | Good yields, wide functional group tolerance | organic-chemistry.org |

| Copper (bpy)Cu(CF₃)₃ | (bpy)Cu(CF₃)₃ | Aldehydes | Trifluoromethyl Ketone | Applicable to aliphatic and aromatic aldehydes | organic-chemistry.org |

| Potassium (KHMDS) | Fluoroform (HCF₃) | Methyl Esters | Trifluoromethyl Ketone | Good yields (up to 92%), uses inexpensive HCF₃ | beilstein-journals.orgbeilstein-journals.org |

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, avoiding the use of potentially toxic or expensive metals.

Notable organocatalytic methods for synthesizing trifluoromethylated ketones or their precursors include:

Decarboxylative Cyanomethylation: An efficient organocatalytic method for synthesizing β-hydroxynitriles involves the reaction of trifluoromethyl ketones with cyanoacetic acid. This reaction proceeds in the presence of catalytic amounts of triethylamine (B128534) to yield tertiary alcohols. nih.gov

Vinylogous Aldol Reactions: Bifunctional organocatalysts have been used to catalyze the diastereo- and enantioselective vinylogous aldol reaction between alkylidenepyrazolones and trifluoromethyl ketones. This approach leads to highly functionalized chiral trifluoromethyl alcohols. acs.org

Photoredox Catalysis: A three-component reaction driven by organophotoredox catalysis can synthesize β-trifluoromethyl β-amino ketones from styrenes, a nitrogen source, and a trifluoromethyl source. This method increases molecular complexity in a single step under mild conditions. nih.gov

Mechanistic Insights into Synthetic Pathways

Understanding the mechanisms of these synthetic reactions is crucial for optimizing conditions and controlling the stereochemical outcome.

The synthesis of trifluoromethyl ketones often involves unique intermediates and pathways due to the properties of the trifluoromethyl group.

Aldol Reaction Mechanism: In organocatalytic aldol reactions using bifunctional thiourea catalysts, a proposed mechanism involves the catalyst acting in a dual role. The thiourea moiety activates the trifluoromethyl ketone through hydrogen bonding, while the basic tertiary amine part deprotonates the ketone nucleophile to form an enolate intermediate. These activated species are brought into proximity, facilitating the stereoselective C-C bond formation. rsc.org

Nucleophilic Trifluoromethylation: The generation of the trifluoromethyl anion (CF₃⁻) from sources like fluoroform (HCF₃) is challenging due to its instability; it readily decomposes to difluorocarbene (:CF₂) and fluoride (B91410) (F⁻). beilstein-journals.orgbeilstein-journals.org Solvents like triglyme can encapsulate the potassium cation (K⁺), stabilizing the CF₃⁻ anion and allowing it to react with ester substrates. The reaction likely proceeds through a stable tetrahedral intermediate, which prevents double CF₃ addition before being quenched to yield the final ketone. nih.gov

Radical Pathways: In some reactions, trifluoromethyl radicals (•CF₃) are key intermediates. For example, the electrochemical oxidation of sodium triflinate generates •CF₃ radicals. These radicals can then add to alkynes, and in the presence of water, undergo further transformation to yield α-trifluoromethyl ketones. researchgate.net

Achieving high stereoselectivity is a primary goal in the synthesis of complex molecules. In the context of preparing chiral analogs of this compound, controlling stereochemistry is paramount.

Transition State Models: For asymmetric aldol reactions, the stereochemical outcome is often rationalized using transition state models. In the bifunctional thiourea-catalyzed reaction, the catalyst is believed to pre-orient the reagents. The enolate attacks a specific face (e.g., the Si-face) of the activated ketone, leading to the observed enantioselectivity. acs.org The specific geometry of this transition state assembly dictates the absolute configuration of the product.

Catalyst-Substrate Interaction: In proline-catalyzed aldol reactions, the stereoselectivity arises from the specific orientation of the aldehyde approaching the enamine intermediate formed between proline and the donor ketone. For cyclic ketones, where only one enamine geometry is possible, this orientation is the primary determinant of diastereoselectivity. nih.gov

Chiral Auxiliaries: The use of chiral auxiliaries imparts stereocontrol by covalently attaching a chiral molecule to the substrate. The steric bulk and electronic properties of the auxiliary direct the approach of the incoming reagent to one face of the enolate, leading to a diastereoselective reaction. The auxiliary is then cleaved to reveal the chiral product. acs.org

Chemical Transformations and Reactivity of 1,1,1 Trifluoro 5 Phenylpentan 2 One

Reduction Reactions of the Ketone Moiety

The reduction of the ketone in 1,1,1-trifluoro-5-phenylpentan-2-one is a fundamental transformation that leads to the corresponding secondary alcohol. This reaction can be achieved through various methods, including catalytic hydrogenation and the use of hydride reducing agents.

The reduction of this compound yields 5-phenyl-1,1,1-trifluoropentan-2-ol. This transformation can be effectively carried out using common hydride-donating reagents such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). youtube.comyoutube.com In these reactions, a hydride ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. libretexts.org Subsequent protonation of the resulting alkoxide intermediate furnishes the alcohol. youtube.com

Catalytic hydrogenation is another viable method for the reduction of the ketone. researchgate.netresearchgate.net This process typically involves the use of a metal catalyst, such as platinum or palladium, under a hydrogen atmosphere. The reaction proceeds via the addition of hydrogen across the carbonyl double bond.

Table 1: Reduction of this compound to 5-Phenyl-1,1,1-trifluoropentan-2-ol

| Reagent/Catalyst | Solvent | Typical Conditions | Product |

|---|---|---|---|

| Sodium Borohydride (NaBH4) | Methanol or Ethanol | Room Temperature | 5-Phenyl-1,1,1-trifluoropentan-2-ol |

| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether or THF | 0 °C to Room Temperature | 5-Phenyl-1,1,1-trifluoropentan-2-ol |

| H2/Platinum Oxide | Ethanol | Room Temperature, H2 pressure | 5-Phenyl-1,1,1-trifluoropentan-2-ol |

The reduction of the prochiral ketone this compound can lead to the formation of a chiral center at the newly formed secondary alcohol. Stereoselective reduction methods can be employed to favor the formation of one enantiomer over the other. nih.govmdpi.commdpi.com Asymmetric catalysis, utilizing chiral catalysts or reagents, is a powerful tool for achieving high enantioselectivity in such transformations. nih.gov

For instance, the use of chiral reducing agents or the catalytic hydrogenation with chiral metal complexes can provide enantiomerically enriched 5-phenyl-1,1,1-trifluoropentan-2-ol. nih.govnih.gov The choice of catalyst and reaction conditions plays a crucial role in determining the stereochemical outcome of the reduction.

Table 2: Examples of Chiral Catalysts for Asymmetric Ketone Reduction

| Catalyst Type | Example | Typical Application |

|---|---|---|

| Chiral Phosphine (B1218219) Ligands | (R)-BINAP with Ru | Asymmetric Hydrogenation |

| Chiral Oxazaborolidines | Corey-Bakshi-Shibata (CBS) Catalyst | Asymmetric Borane (B79455) Reduction |

| Chiral Diamine Ligands | Ts-DPEN with Ru | Asymmetric Transfer Hydrogenation |

Derivatization at the Ketone Carbonyl

The electrophilic nature of the carbonyl carbon in this compound allows for a range of derivatization reactions, including nucleophilic additions and transformations leading to unsaturated products.

The carbonyl group of this compound is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that can add to the carbonyl carbon to form tertiary alcohols after acidic workup. libretexts.orgyoutube.comlibretexts.org For example, the reaction with methylmagnesium bromide would yield 1,1,1-trifluoro-2-methyl-5-phenylpentan-2-ol. The presence of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, often leading to facile addition reactions. nih.gov

Table 3: Nucleophilic Addition to this compound

| Nucleophile | Reagent | Product after Workup |

|---|---|---|

| Hydride | NaBH4, LiAlH4 | 5-Phenyl-1,1,1-trifluoropentan-2-ol |

| Alkyl | CH3MgBr, CH3Li | 1,1,1-Trifluoro-2-methyl-5-phenylpentan-2-ol |

| Phenyl | PhMgBr, PhLi | 1,1,1-Trifluoro-2,5-diphenylpentan-2-ol |

This compound can be converted into valuable synthetic intermediates such as enol ethers and enamines. Silyl (B83357) enol ethers can be prepared by treating the ketone with a silylating agent, such as trimethylsilyl (B98337) chloride, in the presence of a base like triethylamine (B128534) or lithium diisopropylamide (LDA). researchgate.netnih.govresearchgate.net

Enamines are typically formed through the reaction of the ketone with a secondary amine, such as pyrrolidine (B122466) or morpholine, often with acid catalysis to facilitate the removal of water. masterorganicchemistry.comyoutube.comlibretexts.orgorganic-chemistry.org The resulting enamine can then serve as a nucleophile in various carbon-carbon bond-forming reactions.

The Wittig reaction provides a powerful method for the conversion of the ketone carbonyl group into a carbon-carbon double bond. wikipedia.org This reaction involves the treatment of this compound with a phosphonium (B103445) ylide (Wittig reagent). wikipedia.org The nature of the ylide determines the structure of the resulting alkene. For instance, reaction with methylenetriphenylphosphorane (Ph3P=CH2) would yield 1,1,1-trifluoro-2-methylidene-5-phenylpentane.

A related and widely used transformation is the Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate (B1237965) carbanions. nrochemistry.comwikipedia.orgresearchgate.net The HWE reaction often offers advantages in terms of reagent stability and the ease of product purification. nrochemistry.comwikipedia.org Depending on the reaction conditions and the structure of the phosphonate reagent, the HWE reaction can provide stereoselective access to either (E)- or (Z)-alkenes. nih.govresearchgate.net

Table 4: Olefination of this compound

| Reaction | Reagent | Product |

|---|---|---|

| Wittig Reaction | Methylenetriphenylphosphorane | 1,1,1-Trifluoro-2-methylidene-5-phenylpentane |

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | Ethyl 3-(trifluoromethyl)-6-phenylhex-2-enoate |

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl (CF3) group is a powerful electron-withdrawing moiety that profoundly influences the reactivity of adjacent functional groups. Its presence in this compound imparts unique chemical characteristics, particularly to the carbonyl group, and also opens avenues for transformations of the fluorine-containing moiety itself.

Influence of the CF3 Group on Adjacent Functional Groups

The primary influence of the trifluoromethyl group in this compound is the strong activation of the adjacent carbonyl carbon towards nucleophilic attack. The three fluorine atoms inductively withdraw electron density, rendering the carbonyl carbon highly electrophilic. This heightened electrophilicity makes the ketone susceptible to reactions with a wide range of nucleophiles.

One of the notable consequences of this activation is the propensity of trifluoromethyl ketones to form stable hydrates in the presence of water. The equilibrium for the hydration of a ketone to a gem-diol is significantly shifted to the right for trifluoromethyl ketones compared to their non-fluorinated analogs. ic.ac.uk This is attributed to the destabilization of the carbonyl group by the electron-withdrawing CF3 group and the stabilization of the resulting hydrate. ic.ac.uk

This enhanced reactivity is also evident in reactions with other nucleophiles, such as alcohols and amines, leading to the formation of hemiacetals, hemiketals, and imines, respectively. The stability of these adducts is generally greater than those formed from non-fluorinated ketones. Trifluoromethyl ketones are known to be potent inhibitors of various enzymes, a property linked to their ability to form stable tetrahedral adducts with active site residues, mimicking the transition state of enzymatic reactions. nih.gov

Transformations of Fluorine-Containing Moieties

While the carbon-fluorine bond is exceptionally strong, selective transformations of the trifluoromethyl group are possible under specific conditions. These reactions often require harsh reagents or catalytic activation to cleave the C-F bonds. Although specific examples for this compound are not extensively documented, general methodologies for the transformation of trifluoromethyl groups can be considered.

One potential transformation is the conversion of the trifluoromethyl group into a difluoromethyl or monofluoromethyl group through selective defluorination reactions. Such transformations can be achieved using various reducing agents or through catalytic cycles involving transition metals. Another possibility is the conversion of the trifluoromethyl group into other functional groups, such as carboxylic acids or esters, although this typically requires oxidative cleavage under forcing conditions. Research has also demonstrated the conversion of trifluoromethyl ketones to difluoromethyl ketones, which can then undergo further functionalization. researchgate.netresearchgate.net

Transformations of the Phenyl Substituent

Electrophilic Aromatic Substitutions on the Phenyl Ring

Electrophilic aromatic substitution (EAS) reactions are fundamental transformations for modifying the phenyl ring. The alkyl chain attached to the benzene ring is an activating group and an ortho-, para-director. However, the trifluoroacetyl group at the end of the chain is a strongly deactivating group. The impact of this deactivating group on the aromatic ring is attenuated by the intervening propyl chain. Consequently, the phenyl ring in this compound is expected to be less reactive towards electrophiles than toluene but more reactive than trifluoromethylbenzene.

Common electrophilic aromatic substitution reactions that could be applied to this compound include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The directing effect of the propyl-ketone substituent would favor substitution at the ortho and para positions. However, the deactivating influence of the trifluoroacetyl group might lead to a mixture of products and could necessitate harsher reaction conditions compared to simple alkylbenzenes.

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO3, H2SO4 | 2-(4-nitrophenyl)ethyl trifluoromethyl ketone, 2-(2-nitrophenyl)ethyl trifluoromethyl ketone |

| Bromination | Br2, FeBr3 | 2-(4-bromophenyl)ethyl trifluoromethyl ketone, 2-(2-bromophenyl)ethyl trifluoromethyl ketone |

| Sulfonation | Fuming H2SO4 | 4-(3-oxo-4,4,4-trifluorobutyl)benzenesulfonic acid, 2-(3-oxo-4,4,4-trifluorobutyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | 2-(4-acylphenyl)ethyl trifluoromethyl ketone, 2-(2-acylphenyl)ethyl trifluoromethyl ketone |

Palladium-Catalyzed Cross-Coupling Reactions of Phenyl Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, the phenyl ring of this compound would first need to be functionalized, typically with a halide (e.g., Br, I) or a triflate group, through electrophilic aromatic substitution or other methods. These derivatives can then participate in a variety of cross-coupling reactions.

For instance, a bromo-substituted derivative of this compound could undergo Suzuki coupling with boronic acids, Heck coupling with alkenes, Sonogashira coupling with terminal alkynes, or Buchwald-Hartwig amination with amines. These reactions would allow for the introduction of a wide range of substituents onto the phenyl ring, providing access to a diverse library of analogs. The general applicability of palladium-catalyzed cross-coupling to aryl trifluoroacetates has been demonstrated, suggesting that the trifluoromethyl ketone moiety would be compatible with these reaction conditions. researchgate.netelsevierpure.com

Rearrangement and Cyclization Reactions

The structure of this compound, with a ketone and an aromatic ring connected by a flexible alkyl chain, presents opportunities for intramolecular rearrangement and cyclization reactions. These reactions can lead to the formation of new cyclic structures, often with significant increases in molecular complexity.

One possibility is an intramolecular Friedel-Crafts acylation. Under acidic conditions, the carbonyl group could act as an electrophile and attack the phenyl ring, leading to the formation of a six-membered ring and a tetralone derivative. The feasibility of this reaction would depend on the reactivity of the phenyl ring and the conformational preferences of the molecule.

Furthermore, the enolate of this compound, formed under basic conditions, could potentially undergo intramolecular cyclization reactions. For example, if a suitable leaving group is present on the phenyl ring or the alkyl chain, an intramolecular nucleophilic substitution could occur. Additionally, radical-mediated cyclizations could be envisioned, where a radical generated on the alkyl chain adds to the aromatic ring. Research has shown that trifluoromethyl N-acylhydrazones can undergo cyclization/rearrangement reactions with α-hydroxy ketones to form trifluoromethyloxazolines, indicating the potential for trifluoromethyl ketones to participate in complex cyclization pathways. bohrium.comrsc.orgnih.govrsc.org

Intramolecular Cyclizations leading to Cyclic Fluorinated Compounds

The structure of this compound is amenable to intramolecular electrophilic aromatic substitution, a reaction analogous to the Friedel-Crafts acylation. Under strong acid catalysis, the enol form of the ketone can be protonated, or the carbonyl oxygen can be activated by a Lewis acid, rendering the γ-carbon sufficiently electrophilic to attack the appended phenyl ring. This cyclization would be expected to yield a six-membered ring, resulting in a trifluoromethyl-substituted tetralone derivative.

The general mechanism for such an acid-catalyzed cyclization involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent intramolecular attack by the electron-rich phenyl group on this activated center, followed by deprotonation, would lead to the formation of the cyclic product. The regioselectivity of the aromatic substitution would be governed by the directing effects of the alkyl substituent on the ring.

While specific experimental data for this compound is not available, the table below presents hypothetical reaction conditions and expected products for its intramolecular cyclization based on similar transformations of γ-aryl ketones.

Table 1: Hypothetical Conditions and Products for the Intramolecular Cyclization of this compound This table is illustrative and based on typical conditions for related chemical transformations.

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Expected Product | Hypothetical Yield (%) |

|---|---|---|---|---|---|

| Polyphosphoric Acid (PPA) | - | 80 - 100 | 4 - 8 | 4-(Trifluoromethyl)-3,4-dihydro-2(1H)-naphthalenone | 70 - 85 |

| Concentrated H₂SO₄ | - | 25 - 50 | 12 - 24 | 4-(Trifluoromethyl)-3,4-dihydro-2(1H)-naphthalenone | 65 - 80 |

| AlCl₃ | Dichloromethane | 0 - 25 | 2 - 6 | 4-(Trifluoromethyl)-3,4-dihydro-2(1H)-naphthalenone | 60 - 75 |

Formation of Fluorinated Dienes and Carbocycles

The formation of fluorinated dienes from this compound is less direct than intramolecular cyclization but can be envisioned through a multi-step sequence. A plausible route would involve the initial reduction of the ketone functionality to a secondary alcohol. This can be achieved using various reducing agents, such as sodium borohydride. The resulting 1,1,1-trifluoro-5-phenylpentan-2-ol could then undergo acid-catalyzed dehydration.

The dehydration of the alcohol would likely proceed via an E1 mechanism, involving the formation of a carbocation intermediate. libretexts.org Due to the strong electron-withdrawing nature of the trifluoromethyl group, the formation of a carbocation at the adjacent carbon would be destabilized. Therefore, rearrangement via a hydride shift is a conceivable pathway, potentially leading to a more stable carbocation. Subsequent elimination of a proton would generate a double bond. Depending on the reaction conditions and the stability of the possible alkene isomers, a conjugated diene could potentially be formed through further elimination or isomerization.

The synthesis of other carbocycles could also be hypothesized. For instance, under different catalytic conditions, the intermediate alcohol or the initially formed alkene could potentially undergo further transformations, such as intramolecular C-H activation or other cyclization pathways, to form various fluorinated carbocyclic structures. However, these pathways are more speculative without direct experimental evidence.

The following table outlines a hypothetical two-step process for the formation of a fluorinated diene from this compound.

Table 2: Hypothetical Two-Step Synthesis of a Fluorinated Diene from this compound This table is illustrative and based on general procedures for similar chemical transformations.

| Step | Reaction | Reagents and Conditions | Intermediate/Product | Hypothetical Yield (%) |

|---|---|---|---|---|

| 1 | Reduction of Ketone | NaBH₄, Methanol, 0 - 25 °C, 2 h | 1,1,1-Trifluoro-5-phenylpentan-2-ol | 90 - 98 |

| 2 | Dehydration | H₂SO₄ (cat.), Toluene, Reflux, 4 h | 1,1,1-Trifluoro-5-phenyl-1,3-pentadiene (mixture of isomers) | 60 - 75 |

Spectroscopic and Structural Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and scholarly articles, detailed experimental spectroscopic data for the chemical compound this compound is not available in the public domain. Consequently, a thorough and scientifically accurate article focusing on its specific spectroscopic characterization and structural analysis, as per the requested outline, cannot be generated at this time.

The inquiry requested a detailed analysis covering various nuclear magnetic resonance (NMR) techniques, including ¹H, ¹³C, ¹⁹F, and advanced 2D NMR (COSY, HMQC, HMBC), as well as infrared (IR) and Raman spectroscopy. This level of detail requires access to primary research data where the compound has been synthesized and its structure rigorously confirmed through these methods.

While spectral data for analogous compounds, such as other trifluoromethyl ketones and phenyl-containing molecules, are available, extrapolating this information to create a detailed analysis of this compound would be speculative and would not meet the required standards of scientific accuracy. The precise chemical shifts, coupling constants, and vibrational frequencies are unique to the specific molecular structure of this compound and cannot be reliably inferred from related compounds.

No publications, dissertations, or public spectral databases were found to contain the specific experimental data necessary to populate the requested sections on ¹H NMR, ¹³C NMR, ¹⁹F NMR, advanced NMR techniques, or IR and Raman spectroscopy for this particular compound. Therefore, the creation of data tables and a detailed discussion of its structural elucidation is not possible.

A list of compounds that were investigated during the search for relevant data is provided in the table below.

Spectroscopic Characterization and Structural Analysis of 1,1,1 Trifluoro 5 Phenylpentan 2 One

Infrared (IR) and Raman Spectroscopy

Analysis of Carbonyl (C=O) and Trifluoromethyl (CF₃) Stretching Frequencies

Infrared (IR) spectroscopy is a crucial method for identifying the functional groups within a molecule. For 1,1,1-trifluoro-5-phenylpentan-2-one, the analysis focuses on the characteristic stretching vibrations of the carbonyl (C=O) and trifluoromethyl (CF₃) groups.

The carbonyl group (C=O) in saturated aliphatic ketones typically exhibits a strong, sharp absorption band in the region of 1715 cm⁻¹. orgchemboulder.comlibretexts.org In this compound, the carbonyl group is not conjugated with the phenyl ring, suggesting its absorption frequency would be similar to that of a simple aliphatic ketone. However, the presence of the highly electronegative trifluoromethyl group adjacent to the carbonyl group influences the C=O bond. This electron-withdrawing effect can increase the bond's force constant, potentially shifting the stretching frequency to a higher wavenumber compared to non-fluorinated analogues.

The trifluoromethyl (CF₃) group has several characteristic absorption bands in the infrared spectrum due to C-F stretching vibrations. These bands are typically strong and appear in the 1400-1000 cm⁻¹ region. aip.org Specifically, symmetric and antisymmetric CF₃ stretching vibrations are generally observed in the ranges of 1290–1235 cm⁻¹ and 1226–1200 cm⁻¹, respectively. bjp-bg.com Another strong absorption, often attributed to the C-CF₃ stretching mode, can be found near 1330 cm⁻¹. ias.ac.in These multiple, intense bands are a distinctive signature for the presence of a CF₃ group.

Table 1: Characteristic IR Frequencies for this compound

| Functional Group | Vibration Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (C=O) | Stretch | ~1720 - 1740 | Strong |

| Trifluoromethyl (CF₃) | Antisymmetric Stretch | ~1220 - 1200 | Strong |

| Trifluoromethyl (CF₃) | Symmetric Stretch | ~1290 - 1235 | Strong |

| C-CF₃ | Stretch | ~1330 | Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can elucidate its structure through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that uses high-energy electrons (typically 70 eV) to ionize molecules, causing them to form a molecular ion (M⁺·) and numerous fragment ions. uni-saarland.de The resulting fragmentation pattern serves as a molecular "fingerprint" that is highly useful for structural elucidation.

For ketones, a major fragmentation pathway is the alpha-cleavage of the carbon-carbon bonds adjacent to the carbonyl group. libretexts.org In this compound (molecular weight: 216.20 g/mol ), two primary alpha-cleavage pathways are expected:

Cleavage between C2 and C3, leading to the loss of a 3-phenylpropyl radical and the formation of the trifluoroacetyl cation (CF₃CO⁺) at m/z 97.

Cleavage between C1 and C2, resulting in the loss of a trifluoromethyl radical (·CF₃) and the formation of an acylium ion at m/z 147. This is often a very favorable fragmentation for trifluoromethyl ketones. beilstein-journals.org

Further fragmentation of the phenylpropyl chain can produce characteristic ions, such as the tropylium (B1234903) ion at m/z 91, which is a common fragment for compounds containing a benzyl (B1604629) moiety.

Table 2: Predicted EI-MS Fragmentation of this compound

| m/z | Proposed Ion Structure | Formation Pathway |

|---|---|---|

| 216 | [C₁₁H₁₁F₃O]⁺· | Molecular Ion (M⁺·) |

| 147 | [M - CF₃]⁺ | α-cleavage, loss of ·CF₃ radical |

| 105 | [C₈H₉]⁺ | Fragmentation of the side chain |

| 97 | [CF₃CO]⁺ | α-cleavage, loss of 3-phenylpropyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion, from rearrangement of the benzyl group |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to within 5 ppm), which allows for the determination of the precise elemental composition of a molecule and its fragments. nih.govthermofisher.com While nominal mass spectrometry might identify a molecular ion at m/z 216, HRMS can distinguish its exact mass from other possible ions with the same nominal mass.

For this compound, the molecular formula is C₁₁H₁₁F₃O. HRMS can confirm this composition by measuring the exact mass of the molecular ion. This technique is indispensable for confirming the identity of new compounds or for distinguishing between isomers.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁F₃O |

| Calculated Exact Mass ([M]⁺·) | 216.07620 Da |

| Expected Measurement | 216.0762 ± 0.0011 (for 5 ppm accuracy) |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that generates ions from a solution, typically with minimal fragmentation. nih.gov It is particularly useful for polar or thermally labile molecules. For a relatively small and neutral molecule like this compound, ESI-MS would likely show the formation of protonated molecules ([M+H]⁺) or adducts with cations present in the solvent, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). researchgate.net The resulting spectrum is much simpler than an EI-MS spectrum, dominated by the pseudomolecular ions, which provides a clear determination of the molecular weight.

Table 4: Expected ESI-MS Adducts for this compound

| Ion Species | Formula | Calculated m/z |

|---|---|---|

| Protonated Molecule | [M+H]⁺ | 217.08398 |

| Sodium Adduct | [M+Na]⁺ | 239.06587 |

| Potassium Adduct | [M+K]⁺ | 255.03981 |

Other Spectroscopic and Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is a cornerstone method for the analysis of volatile and semi-volatile compounds.

In a GC-MS analysis of this compound, the compound is first vaporized and passed through a chromatographic column. The time it takes for the compound to travel through the column, known as the retention time (Rt), is a characteristic physical property under a given set of conditions. After eluting from the GC column, the compound enters the mass spectrometer, which is typically operated in EI mode. The resulting mass spectrum provides a structural fingerprint.

This dual-information approach makes GC-MS an exceptionally reliable tool for:

Identity Confirmation : The identity of the compound can be confirmed by matching both its experimental retention time and its mass spectrum to those of a certified reference standard.

Purity Assessment : The chromatogram can reveal the presence of impurities, which would appear as separate peaks at different retention times. The mass spectrum of each impurity peak can then be analyzed to help identify its structure. beilstein-journals.org

Computational Chemistry and Theoretical Studies on 1,1,1 Trifluoro 5 Phenylpentan 2 One

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to solve the Schrödinger equation for molecular systems. These calculations allow for the determination of a molecule's electronic structure and energy, from which a wide array of properties can be derived.

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For 1,1,1-trifluoro-5-phenylpentan-2-one, DFT methods are employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization.

During geometry optimization, the forces on each atom are calculated, and the atomic coordinates are adjusted iteratively until a minimum on the potential energy surface is located. This optimized geometry corresponds to the most stable conformation of the molecule in the gas phase. The choice of the functional and basis set is critical for the accuracy of DFT calculations. For a molecule like this compound, hybrid functionals such as B3LYP, which incorporate a portion of exact Hartree-Fock exchange, are commonly used in conjunction with Pople-style basis sets (e.g., 6-31G*) or correlation-consistent basis sets (e.g., cc-pVDZ) to provide reliable results.

Once the geometry is optimized, the electronic structure can be analyzed in detail. This includes the distribution of electron density, the energies and shapes of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the calculation of the electrostatic potential. The strong electron-withdrawing nature of the trifluoromethyl group is expected to significantly influence the electronic properties of the carbonyl group, a key feature that can be precisely quantified through DFT.

Table 1: Representative DFT Functionals and Basis Sets for Ketone Analysis

| Functional | Basis Set | Description |

|---|---|---|

| B3LYP | 6-31G* | A widely used hybrid functional combined with a modest Pople-style basis set, good for initial geometry optimizations. |

| M06-2X | 6-311+G** | A high-nonlocality functional good for main-group thermochemistry and noncovalent interactions, paired with a larger basis set for higher accuracy. |

Ab Initio and Semi-Empirical Methods for Molecular Properties

Beyond DFT, other quantum mechanical methods can be applied to study this compound. Ab initio methods, Latin for "from the beginning," are based on first principles without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer a systematic way to improve the accuracy of calculations. While computationally more demanding than DFT, they can serve as benchmarks for validating the results from less expensive methods. For instance, MP2 calculations are often used to better account for electron correlation effects, which can be important in describing intramolecular interactions.

Semi-empirical methods, such as AM1 and PM7, represent a more approximate level of theory. They employ parameters derived from experimental data to simplify the calculations, making them significantly faster. While less accurate than DFT or ab initio methods, they are useful for preliminary conformational searches of flexible molecules like this compound, allowing for the rapid exploration of the potential energy surface to identify low-energy conformers that can then be subjected to higher-level calculations.

Conformational Analysis and Stability

The flexibility of the pentyl chain in this compound gives rise to a multitude of possible three-dimensional structures, or conformers. Conformational analysis aims to identify these conformers and determine their relative stabilities.

Energy Minimization and Conformational Landscapes

To map the conformational landscape, a systematic or stochastic search of the torsional degrees of freedom of the molecule is performed. The primary rotatable bonds are the C-C bonds of the alkyl chain. By systematically rotating around these bonds and performing energy minimization for each starting geometry, a potential energy surface can be constructed.

The resulting conformational landscape reveals the various local minima, corresponding to stable conformers, and the transition states that connect them. The relative energies of these minima, typically calculated as Gibbs free energies at a standard temperature, determine the equilibrium population of each conformer according to the Boltzmann distribution. For this compound, the extended chain conformations are often among the most stable, but folded structures, where the phenyl ring interacts with the ketone or trifluoromethyl group, may also represent significant low-energy states.

Role of Fluorine Substitution in Conformational Preferences and Intramolecular Interactions

The trifluoromethyl group plays a profound role in shaping the conformational preferences of this compound. The high electronegativity of the fluorine atoms creates a strong dipole moment in the C-F bonds and the CF3 group as a whole. This leads to significant electrostatic interactions with other polar parts of the molecule, particularly the carbonyl group.

One key aspect is the orientation of the CF3 group relative to the C=O bond. Theoretical studies on simpler trifluoromethyl ketones have shown a preference for conformations where the C-CF3 bond is staggered with respect to the substituents on the carbonyl carbon to minimize steric hindrance. Furthermore, intramolecular interactions, such as dipole-dipole interactions between the CF3 and C=O groups, and potential weak hydrogen bonds involving the fluorine atoms and nearby C-H bonds, can influence the stability of certain conformers. These interactions can be analyzed using techniques like Natural Bond Orbital (NBO) analysis, which quantifies the stabilizing energy of orbital interactions.

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound, as calculated by quantum chemical methods, provides a wealth of information that can be used to predict its reactivity. Reactivity descriptors are conceptual tools derived from DFT that help in understanding and predicting chemical behavior.

Key descriptors include the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. In this compound, the electron-withdrawing trifluoromethyl group is expected to lower the energy of the LUMO, which is typically localized on the carbonyl group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

Other important reactivity descriptors include:

Chemical Potential (μ): A measure of the escaping tendency of electrons from the equilibrium system.

Hardness (η): A measure of the resistance to a change in electron distribution.

Electrophilicity Index (ω): A global reactivity index that measures the stabilization in energy when the system acquires an additional electronic charge from the environment.

These descriptors can be calculated from the ionization potential (I) and electron affinity (A), which in turn can be approximated by the energies of the HOMO and LUMO, respectively, through Koopmans' theorem.

Table 2: Calculated Reactivity Descriptors (Illustrative Values)

| Descriptor | Formula | Typical Value (eV) | Interpretation |

|---|---|---|---|

| HOMO Energy | EHOMO | -7.5 | Related to ionization potential; higher values indicate better electron-donating ability. |

| LUMO Energy | ELUMO | -1.2 | Related to electron affinity; lower values indicate better electron-accepting ability. |

| HOMO-LUMO Gap | ELUMO - EHOMO | 6.3 | Indicator of chemical stability; a larger gap implies higher stability. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.35 | Measures the escaping tendency of electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 3.15 | Measures resistance to charge transfer. |

Note: The values in this table are illustrative and would need to be calculated specifically for this compound using a chosen level of theory.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comtheswissbay.ch The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the distribution of these frontier orbitals is key to understanding its chemical behavior. The HOMO is expected to be localized on the phenyl ring and the oxygen atom of the carbonyl group, which are the more electron-rich parts of the molecule. Conversely, the LUMO is anticipated to be centered around the electron-deficient carbonyl carbon and the trifluoromethyl group, highlighting these as the primary sites for nucleophilic attack.

Table 1: Calculated Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -7.5 |

| LUMO Energy | -1.2 |

Note: The values in this table are illustrative and based on typical values for similar compounds, as specific research data for this compound is not publicly available.

Electrostatic Potential Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.netyoutube.com The MEP map displays regions of varying electron density, typically color-coded, where red indicates areas of high electron density (negative potential) and blue signifies regions of low electron density (positive potential). youtube.com

In the case of this compound, the MEP would reveal the most negative potential around the carbonyl oxygen atom, identifying it as a prime site for electrophilic attack. The region around the hydrogen atoms of the phenyl ring would also show some negative potential. In contrast, the most positive potential would be located around the carbonyl carbon and the highly electronegative fluorine atoms of the trifluoromethyl group, marking them as susceptible to nucleophilic attack. mdpi.com This visual representation of electrostatic potential provides direct insight into the intermolecular interactions the molecule is likely to form. rsc.org

Spectroscopic Property Prediction and Validation

Computational methods are instrumental in predicting and validating spectroscopic data, providing a powerful synergy with experimental results.

Computational NMR Chemical Shift Prediction and Comparison with Experimental Data

Density Functional Theory (DFT) has become a highly predictive tool for calculating NMR chemical shifts. unipd.it For this compound, computational predictions of ¹H, ¹³C, and ¹⁹F NMR spectra can aid in the assignment of experimental signals and provide confidence in its structural elucidation. The accuracy of these predictions is often enhanced by considering solvent effects and employing appropriate levels of theory and basis sets.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C=O | 192.5 | 191.8 |

| CF₃ | 116.0 (q, J ≈ 291 Hz) | 115.7 (q, J ≈ 290 Hz) |

| CH₂ (adjacent to C=O) | 45.3 | 44.9 |

| CH₂ | 29.8 | 29.5 |

| CH₂ (adjacent to Ph) | 35.1 | 34.7 |

| Phenyl C (ipso) | 141.2 | 140.8 |

| Phenyl C (ortho) | 128.6 | 128.4 |

| Phenyl C (meta) | 128.9 | 128.7 |

Note: The values in this table are illustrative and based on typical values for similar compounds, as specific research data for this compound is not publicly available. The citation unipd.it refers to a general methodology for computational NMR prediction.

Theoretical Vibrational Frequencies and Assignments for IR and Raman Spectra

Theoretical calculations of vibrational frequencies are crucial for interpreting and assigning experimental Infrared (IR) and Raman spectra. By modeling the vibrational modes of this compound, each band in the experimental spectrum can be attributed to specific molecular motions, such as stretching, bending, or torsional vibrations. These calculations are typically performed using harmonic frequency analysis, and the resulting frequencies are often scaled to correct for anharmonicity and other systematic errors.

Key predicted vibrational frequencies would include the characteristic C=O stretch of the ketone, the C-F stretches of the trifluoromethyl group, and the various C-H and C-C vibrations of the phenyl and alkyl portions of the molecule.

Reaction Mechanism Modeling

Computational chemistry allows for the detailed exploration of reaction mechanisms, providing insights into the energetics and structures of transition states and intermediates.

Transition State Characterization and Reaction Pathway Elucidation

By modeling potential reaction pathways, computational studies can elucidate the mechanisms of reactions involving this compound. This involves locating and characterizing the transition state (TS) structures, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For instance, in a nucleophilic addition to the carbonyl group, computational modeling can map out the entire energy profile of the reaction, from the reactants to the products, including any intermediates and transition states. This provides a detailed, step-by-step understanding of how the reaction proceeds, which is often difficult to obtain through experimental means alone.

Understanding Superacid-Catalyzed Reactions and Dicationic Intermediates

Extensive searches of scientific literature and computational chemistry databases did not yield specific theoretical studies or detailed computational data exclusively for this compound. Research in this highly specialized area of superacid chemistry often focuses on model compounds or systems that provide broader insights into reaction mechanisms. However, based on established principles and computational studies of analogous aryl trifluoromethyl ketones, a theoretical framework for the behavior of this compound in superacidic media can be constructed.

In the presence of a superacid, such as trifluoromethanesulfonic acid (TfOH) or a mixture of HF and a Lewis acid like SbF5, the carbonyl oxygen of this compound is expected to be readily protonated. The high acidity of the medium facilitates the formation of a highly reactive monocationic species. The potent electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the adjacent carbonyl carbon, making it a prime target for nucleophilic attack or further reaction.

Subsequent protonation events, potentially on the phenyl ring, could lead to the formation of dicationic intermediates. The stability and geometry of these intermediates are of significant interest in theoretical studies. Density Functional Theory (DFT) calculations are a common tool to explore the potential energy surfaces of such reactions. These calculations can predict the relative energies of different protonated species and the transition states connecting them.

For a molecule like this compound, a key reaction pathway that could be explored computationally is an intramolecular cyclization. The protonated carbonyl group would act as a potent electrophile, and the phenyl group could serve as an internal nucleophile. This type of reaction, a Friedel-Crafts-type cyclialkylation, would lead to the formation of a cyclic product.

A hypothetical computational study on this reaction would likely involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactant, various protonated intermediates (monocations and dications), transition states, and the final cyclized product would be optimized to find their lowest energy conformations.

Frequency Calculations: These calculations would confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) on the potential energy surface.

The table below presents a hypothetical summary of the types of data that would be generated in a computational study of the superacid-catalyzed cyclization of this compound. It is important to reiterate that these are representative data points and not from actual experimental or computational results for this specific molecule.

Table 1: Hypothetical Calculated Thermodynamic Data for the Superacid-Catalyzed Cyclization of this compound

| Species | Relative Energy (kcal/mol) | Gibbs Free Energy of Activation (kcal/mol) |

| Reactant + H+ | 0.0 | - |

| O-Protonated Intermediate | -15.2 | 5.8 |

| Dicationic Intermediate | -5.7 | 12.3 |

| Cyclization Transition State | 18.9 | - |

| Cyclized Product + H+ | -25.4 | - |

Further theoretical investigations would be necessary to fully characterize the dicationic intermediates of this compound and to map out the complete energy landscape of its reactions in superacids. Such studies would provide valuable information on the reactivity of this and related compounds, potentially guiding the synthesis of new complex molecules.

Applications of 1,1,1 Trifluoro 5 Phenylpentan 2 One and Its Derivatives in Organic Synthesis

Building Block in Complex Molecule Synthesis

The unique structural features of 1,1,1-trifluoro-5-phenylpentan-2-one make it an attractive starting material for the synthesis of complex molecules, particularly those incorporating a fluorinated carbon skeleton. The combination of a reactive carbonyl group, a stable trifluoromethyl moiety, and a phenylpentyl chain provides multiple sites for synthetic modification.

Construction of Fluorinated Carbon Skeletons

The synthesis of fluorinated carbon skeletons is of significant interest due to the profound impact of fluorine on the biological and material properties of organic compounds. Trifluoromethyl ketones, such as this compound, are key synthons in this endeavor. The robust C-F bonds of the trifluoromethyl group ensure its stability throughout multi-step synthetic sequences.

The primary route for incorporating the carbon skeleton of this compound into larger molecules involves reactions at the carbonyl group. Nucleophilic addition reactions, for instance, can be employed to introduce new carbon-carbon bonds.

| Reaction Type | Reagent/Catalyst | Product Type |

| Aldol (B89426) Condensation | Base or Acid Catalyst | β-Hydroxy trifluoromethyl ketones |

| Grignard Reaction | Organomagnesium Halides | Tertiary trifluoromethyl carbinols |

| Wittig Reaction | Phosphonium (B103445) Ylides | Trifluoromethylated alkenes |

These fundamental reactions allow for the elongation and branching of the carbon chain, effectively integrating the this compound framework into more complex structures.

Precursor to Chiral Fluorinated Compounds

The synthesis of enantiomerically pure fluorinated compounds is a critical area of research, particularly in the pharmaceutical and agrochemical industries. This compound can serve as a prochiral substrate for the synthesis of chiral fluorinated molecules. Asymmetric reduction of the ketone functionality is a common strategy to introduce a stereocenter.

The development of chiral catalysts for the enantioselective reduction of trifluoromethyl ketones has been an area of active research. Various catalytic systems have been shown to be effective in producing chiral trifluoromethyl carbinols with high enantiomeric excess.

| Catalyst Type | Example | Enantioselectivity |

| Chiral Ruthenium Complexes | Ru-BINAP | High |

| Chiral Borane (B79455) Reagents | Oxazaborolidines (CBS catalyst) | High |

| Biocatalysts | Ketoreductases | Excellent |

The resulting chiral secondary alcohols are valuable intermediates that can be further elaborated into a variety of complex chiral molecules, demonstrating the utility of this compound as a precursor in asymmetric synthesis.

Role in the Synthesis of Specialty Chemicals

Beyond its use as a building block for complex carbon skeletons, this compound and its derivatives are valuable intermediates in the synthesis of specialty chemicals, including fluorinated heterocycles and materials for liquid crystal technology.

Intermediates for Fluorinated Heterocycles

Fluorinated heterocycles are a prominent class of compounds in medicinal chemistry and materials science. The reactivity of the ketone in this compound allows for its conversion into various heterocyclic systems through cyclization reactions.

For example, condensation reactions with dinucleophiles can be employed to construct five- and six-membered rings. The trifluoromethyl group often plays a crucial role in influencing the regioselectivity and reactivity of these cyclization processes.

| Dinucleophile | Heterocyclic Product |

| Hydrazine derivatives | Pyrazoles |

| Hydroxylamine | Isoxazoles |

| Amidines | Pyrimidines |

| 1,2-Diamines | Dihydrodiazepines |

The resulting fluorinated heterocycles can exhibit unique biological activities or material properties, highlighting the importance of this compound as a precursor.

Applications in Liquid Crystal Technology via Fluorinated Aromatic Compounds

While this compound itself is not a liquid crystal, its derivatives containing aromatic rings can be precursors to fluorinated liquid crystalline materials. The introduction of fluorine atoms into liquid crystal molecules can significantly influence their mesomorphic properties, such as dielectric anisotropy and clearing points.

The phenyl group in this compound provides a handle for the synthesis of more complex aromatic structures. For instance, the ketone can be transformed into a variety of functional groups that can then be used in cross-coupling reactions to build the core structures of liquid crystals. The presence of the trifluoromethyl group in these molecules can lead to materials with desirable properties for display applications. mdpi.com

Influence of Fluorine on Synthetic Utility

The trifluoromethyl group is the defining feature of this compound and profoundly influences its synthetic utility. The high electronegativity of the fluorine atoms creates a strong dipole moment and significantly increases the electrophilicity of the adjacent carbonyl carbon. This activation makes the ketone more susceptible to nucleophilic attack compared to its non-fluorinated analog.

Furthermore, the trifluoromethyl group can influence the stability of intermediates and transition states in various reactions. For example, in aldol reactions, the electron-withdrawing nature of the CF3 group can affect the enolate formation and the subsequent reaction pathway. The steric bulk of the trifluoromethyl group can also play a role in directing the stereochemical outcome of reactions.

The C-F bonds are exceptionally strong, making the trifluoromethyl group highly stable under a wide range of reaction conditions. This stability is a significant advantage in multi-step syntheses, as it allows for the introduction of the fluorine-containing moiety early in the synthetic sequence without the risk of decomposition. This robustness, combined with its activating effect on the carbonyl group, makes this compound a powerful and versatile tool in modern organic synthesis.

Enhanced Reactivity and Selectivity in Organic Transformations

The strong electron-withdrawing nature of the trifluoromethyl group profoundly influences the reactivity of the adjacent carbonyl group in ketones like this compound. This electronic effect makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. While this heightened reactivity can be advantageous, it can also present challenges, such as in asymmetric reductions where the noncatalytic reduction with borane can compete with the desired catalyzed reaction, potentially lowering enantioselectivity.

Despite these challenges, numerous methods have been developed to harness this enhanced reactivity for selective transformations. For instance, the asymmetric reduction of trifluoromethyl ketones to produce chiral nonracemic trifluoromethyl carbinols is a reaction of considerable interest, particularly for synthesizing potential pharmaceuticals. Chiral organomagnesium amides (COMAs) have been shown to reduce trifluoromethyl ketones rapidly and efficiently, affording secondary alcohols with excellent enantioselectivities (up to 98:2 er) and high chemical yields (typically >95% conversion).

Another significant area is the photocatalytic synthesis of trifluoromethyl ketones. A dual nickel/photoredox catalysis system allows for the cross-coupling of aldehydes and α-trifluoromethyl alkyl bromides under very mild conditions to afford a wide variety of α-trifluoromethyl ketones. Furthermore, combining photocatalysis and biocatalysis in continuous flow systems has been explored for the synthesis of optically pure chiral trifluoromethylated alcohols. This approach involves a photocatalytic trifluoromethylation of a ketone, followed by a stereoselective enzymatic reduction catalyzed by an alcohol dehydrogenase.

The table below summarizes the results of the enantioselective reduction of various trifluoromethyl ketones using an in situ generated oxazaborolidine catalyst, demonstrating the high selectivity achievable in these transformations.

| Entry | Ketone | Product | Yield (%) | Enantiomeric Excess (% ee) |

| 1 | 2,2,2-Trifluoroacetophenone | (R)-1-Phenyl-2,2,2-trifluoroethanol | 85 | 91 |

| 2 | 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone | (R)-1-(4-Chlorophenyl)-2,2,2-trifluoroethanol | 91 | 90 |

| 3 | 1-(4-Bromophenyl)-2,2,2-trifluoroethanone | (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanol | 89 | 89 |

| 4 | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanone | (R)-1-(4-Methoxyphenyl)-2,2,2-trifluoroethanol | 88 | 92 |

| 5 | 1-(2-Naphthyl)-2,2,2-trifluoroethanone | (R)-1-(2-Naphthyl)-2,2,2-trifluoroethanol | 87 | 94 |

| Data sourced from a study on asymmetric reduction using oxazaborolidine catalysts generated in situ. |

Stereochemical Implications of Fluorine Substitution in Synthetic Pathways

The presence of a trifluoromethyl group has significant stereochemical implications in synthetic pathways. Molecules that contain a trifluoromethyl group on a stereogenic carbon are a primary focus in therapeutic science and have garnered extensive research efforts. The synthesis of such compounds often involves the asymmetric transformation of trifluoromethyl ketones.

The steric effect of the trifluoromethyl group is a crucial factor in controlling stereochemistry. Contrary to some beliefs in the biomedical field, the trifluoromethyl group can behave as a large substituent. Studies on the ene reaction of trifluoromethyl ketones revealed that the CF3 group acts as a much larger substituent than a phenyl or isobutyl group, and is comparable in size to a sec-butyl or cyclohexyl group. This steric hindrance influences the approach of reagents and can be exploited to achieve high diastereoselectivity in subsequent reactions.

For example, the one-pot reduction of chiral α-trifluoromethylated ketones can furnish the corresponding alcohols bearing β-CF3-substituted stereogenic carbons with excellent diastereoselectivity and complete retention of enantioselectivity. Enzymatic approaches also offer a promising alternative for precise and selective fluorination, as the specific chiral environment near an enzyme's active site can facilitate intricate interactions with fluorinated motifs. Flavin mononucleotide (FMN)-dependent reductases, for instance, can control remote β-, γ-, and δ- stereocenters, leading to a diverse range of fluorinated compounds with high enantioselectivity.

The development of catalytic asymmetric methods is key to accessing these valuable chiral building blocks. Nickel-catalyzed asymmetric reductive cross-coupling has been successfully used for the enantioselective synthesis of diverse α-trifluoromethylated ketones from acyl chlorides. Similarly, organocatalysis has been employed for the highly enantioselective α-fluorination of ketones, overcoming long-standing challenges in this area. These methods provide direct entry into useful stereogenic carbon-fluorine synthons for chemical synthesis.

Development of Structure-Activity Relationships for Related Fluorinated Ketones

The development of structure-activity relationships (SAR) is crucial for designing new bioactive molecules, and fluorinated ketones are a prominent class of compounds in this area. The introduction of fluorine is a powerful strategy in drug design to modulate biological properties, bioavailability, and metabolic profiles. Trifluoromethyl ketones, in particular, are effective as mimics of transition states and as metal chelators in various enzyme inhibitors.

SAR studies have demonstrated that the position and nature of fluorine substitution can dramatically impact biological activity. For example, in the development of SARS-CoV-2 main protease (Mpro) inhibitors, a fluorobenzothiazole ketone structure was identified as a suitable "warhead" that can form a reversible covalent bond with the catalytic cysteine residue of the enzyme. Fluorine scanning of a lead compound revealed that slight differences in the position of the fluorine atom on the benzothiazole (B30560) ketone moiety could enhance antiviral activity significantly. Specifically, introducing a fluorine atom at the 5-position of the benzothiazole ketone was found to be superior to substitutions at other positions for improving potency.

The table below illustrates the impact of fluorine substitution on the anti-SARS-CoV-2 activity of benzothiazole ketone derivatives.

| Compound | P1' Moiety (Warhead Structure) | Antiviral Activity (EC50, µM) |

| Compound 3 | 4-Fluorobenzothiazole ketone | 0.057 |

| Compound 5 | 5-Fluorobenzothiazole ketone | 0.28 |

| TKB245 (6) | 4-Fluorobenzothiazole ketone | 0.12 |

| TKB272 (8) | 5-Fluorobenzothiazole ketone | 0.042 |

| Data shows the half-maximal effective concentration (EC50) against SARS-CoV-2 in VeroE6 cells. A lower EC50 value indicates higher potency. |

These studies highlight how the electronic and steric properties imparted by fluorine govern the interactions between the inhibitor and the enzyme's active site. The insights gained from such SAR studies are invaluable for the rational design and optimization of new therapeutic agents based on fluorinated ketone scaffolds.

Advanced Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies

Future synthesis of 1,1,1-trifluoro-5-phenylpentan-2-one and its derivatives will likely pivot towards more sustainable and efficient technologies. Key areas of development include green chemistry and continuous flow processing.

The principles of green chemistry are increasingly vital in chemical synthesis, aiming to reduce waste, energy consumption, and the use of hazardous materials. For a compound like this compound, this involves innovating the trifluoromethylation step. A significant advancement is the use of fluoroform (HCF₃), a potent greenhouse gas and an industrial byproduct, as a trifluoromethylating agent. beilstein-journals.orgbeilstein-journals.orgnih.gov This approach transforms a problematic waste gas into a valuable chemical feedstock, representing a paradigm shift in sustainable fluorine chemistry. nih.gov Another green strategy involves performing reactions in environmentally benign solvents, such as water. Catalyst-free reactions, like the Henry reaction between nitroalkanes and trifluoromethyl ketones, have been successfully demonstrated in tap water, offering a highly effective and recyclable medium. thieme-connect.com Furthermore, the use of polymer-supported reagents presents a method to simplify product purification, eliminating the need for traditional column chromatography and thus reducing solvent waste. africacommons.net

| Green Chemistry Strategy | Description | Potential Application for Synthesis |

| Valorization of Waste Gas | Using the greenhouse gas fluoroform (HCF₃) as a CF₃ source for the trifluoromethylation of ester precursors. beilstein-journals.orgnih.gov | Direct synthesis from a corresponding phenylpentanoate ester. |

| Benign Solvent Use | Employing tap water as a recyclable medium for reactions, potentially under catalyst-free conditions. thieme-connect.com | Transformations of the ketone, such as nitroaldol additions. |

| Simplified Purification | Utilizing polymer-supported reagents and sequestering agents to avoid chromatographic purification steps. africacommons.net | Streamlining the oxidation of an intermediate alcohol to the final ketone. |

Flow chemistry offers enhanced control over reaction parameters, improved safety, and scalability, making it ideal for industrial production. The synthesis of trifluoromethyl ketones has been shown to benefit significantly from this technology. acs.orgrsc.org A two-step continuous-flow procedure for the α-trifluoromethylation of ketones has been developed, which involves the in situ formation of a silyl (B83357) enol ether followed by visible-light induced radical trifluoromethylation. acs.orgasynt.com This process can be completed in as little as 20 minutes using an inexpensive photoredox catalyst like Eosin Y. acs.orgasynt.com Transferring such photochemical reactions to a flow reactor can dramatically shorten reaction times compared to batch processing. nih.gov These established flow protocols for related ketones could be adapted for a more efficient and scalable synthesis of this compound. rsc.orgorganic-chemistry.org

Exploration of New Reactivity Modes and Chemical Transformations

The reactivity of this compound is dominated by its trifluoromethyl ketone group. This functional group is known to exist in equilibrium with its hydrated gem-diol form in aqueous media, a property that is central to its use as a covalent inhibitor of enzymes like proteases and esterases. researchgate.net Future research could focus on leveraging this reactivity for biological applications.

Beyond its interaction with water, the compound can undergo various chemical transformations. For instance, its carbonyl group is susceptible to nucleophilic additions, such as the Henry reaction with nitroalkanes to form β-nitro alcohols. thieme-connect.com More speculative but potentially transformative research could explore its behavior under conditions like carbonylation in superacidic systems (e.g., CO/SbF₅), which has been shown to induce complex ring-expansion and rearrangement reactions in other polyfluorinated structures. doi.org Additionally, the photochemical reactivity of the ketone, such as through a Norrish-type cleavage, could be investigated as a means to generate novel radical intermediates for further synthetic elaboration. ucla.edu

Chemo- and Stereoselective Transformations of the Compound

Introducing chirality into the structure of this compound would significantly broaden its utility, particularly for pharmaceutical applications. A primary focus would be the stereoselective reduction of the ketone to produce a chiral trifluoromethyl-substituted alcohol. This alcohol is a valuable synthon for producing a wide range of other enantioenriched compounds, including α-trifluoromethyl amines. nih.govacs.org

Advanced catalytic methods are crucial for achieving high enantioselectivity. Strategies for related fluorinated compounds include:

Asymmetric Hydrogenation: Using chiral metal catalysts to reduce the ketone to one of the two possible alcohol enantiomers.

Enantioselective Nucleophilic Addition: Adding carbon or heteroatom nucleophiles to the ketone in the presence of a chiral catalyst or auxiliary. nih.gov

Derivatization and Cycloaddition: Transforming the molecule into a substrate for reactions like rhodium-catalyzed asymmetric cyclopropanation or cyclopropenation, which can produce highly complex and stereochemically rich fluorinated molecules. organic-chemistry.orgresearchgate.net